N2-Acetyl-3-hydroxyarginine
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Overview
Description
N2-Acetyl-3-hydroxyarginine is a derivative of the amino acid arginine, characterized by the presence of an acetyl group at the N2 position and a hydroxyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-3-hydroxyarginine typically involves the hydroxylation of arginine followed by acetylation. One common method involves the use of enzymes such as arginine hydroxylase to introduce the hydroxyl group at the 3 position. The hydroxylated arginine is then acetylated using acetic anhydride under mild conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-enzymatic cascade reactions to ensure high yield and purity. These methods leverage biocatalysts to perform selective hydroxylation and acetylation steps, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N2-Acetyl-3-hydroxyarginine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding N2-acetylarginine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using halogenating agents like thionyl chloride.
Major Products:
Oxidation: N2-Acetyl-3-ketoarginine.
Reduction: N2-Acetylarginine.
Substitution: N2-Acetyl-3-chloroarginine.
Scientific Research Applications
N2-Acetyl-3-hydroxyarginine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for treating metabolic disorders.
Industry: Utilized in the production of specialized chemicals and as a building block in synthetic biology.
Mechanism of Action
The mechanism of action of N2-Acetyl-3-hydroxyarginine involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group at the 3 position allows for hydrogen bonding and other interactions with active sites of enzymes, influencing their activity. The acetyl group at the N2 position can modulate the compound’s stability and solubility, affecting its bioavailability and efficacy .
Comparison with Similar Compounds
N2-Acetylarginine: Lacks the hydroxyl group at the 3 position.
3-Hydroxyarginine: Lacks the acetyl group at the N2 position.
N2-Succinyl-3-hydroxyarginine: Contains a succinyl group instead of an acetyl group.
Uniqueness: N2-Acetyl-3-hydroxyarginine is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical and biological properties. This dual modification allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
64398-72-7 |
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Molecular Formula |
C8H16N4O4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)-3-hydroxypentanoic acid |
InChI |
InChI=1S/C8H16N4O4/c1-4(13)12-6(7(15)16)5(14)2-3-11-8(9)10/h5-6,14H,2-3H2,1H3,(H,12,13)(H,15,16)(H4,9,10,11)/t5?,6-/m0/s1 |
InChI Key |
YBWBVAVHEWQYMK-GDVGLLTNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C(CCN=C(N)N)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(C(CCN=C(N)N)O)C(=O)O |
Origin of Product |
United States |
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